molecular formula C9H7BrN2 B1612749 3-bromo-1-phenyl-1H-pyrazole CAS No. 50877-46-8

3-bromo-1-phenyl-1H-pyrazole

Cat. No.: B1612749
CAS No.: 50877-46-8
M. Wt: 223.07 g/mol
InChI Key: DNNFZHXAVGUVSU-UHFFFAOYSA-N
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Description

3-Bromo-1-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Biochemical Analysis

Biochemical Properties

3-bromo-1-phenyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect signaling pathways within cells, leading to altered cellular responses. Additionally, this compound can bind to proteins involved in DNA repair, potentially impacting the cell’s ability to maintain genomic integrity .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Furthermore, this compound has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves interactions with key amino acid residues within the enzyme’s active site. Additionally, this compound can interfere with the transcription of specific genes, leading to changes in protein expression levels. These molecular interactions underscore the compound’s potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage. Studies have identified threshold doses beyond which the compound’s toxic effects become pronounced. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-phenyl-1H-pyrazole typically involves the bromination of 1-phenyl-1H-pyrazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis might involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures, such as biaryl compounds.

    Cyclization Reactions: It can be used as a building block in the synthesis of fused heterocyclic systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Coupling Reactions: Palladium catalysts in the presence of ligands like triphenylphosphine and bases like potassium carbonate.

Major Products:

    Substituted Pyrazoles: Products with various functional groups replacing the bromine atom.

    Biaryl Compounds: Products formed through coupling reactions with aryl halides.

Scientific Research Applications

3-Bromo-1-phenyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It acts as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

Comparison with Similar Compounds

    1-Phenyl-1H-pyrazole: Lacks the bromine substituent, making it less reactive in certain chemical reactions.

    3-Bromo-1-methyl-1H-pyrazole: Contains a methyl group instead of a phenyl group, which can influence its chemical properties and reactivity.

Uniqueness: 3-Bromo-1-phenyl-1H-pyrazole is unique due to the presence of both a bromine atom and a phenyl group. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3-bromo-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNFZHXAVGUVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617394
Record name 3-Bromo-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50877-46-8
Record name 3-Bromo-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-phenyl-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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